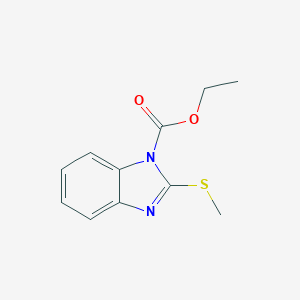
2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a pyrimidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. Additionally, it has been shown to have antioxidant activity, which may contribute to its radioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine in lab experiments is its potential as an anticancer drug. Its ability to induce apoptosis and inhibit cell growth makes it a promising candidate for further development. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications as an anticancer drug. Another direction is to study its potential use as a radioprotective agent, particularly in the context of cancer treatment. Additionally, further research could be done to optimize its synthesis method and improve its efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine is a promising compound that has potential applications in scientific research. Its synthesis method has been studied and its potential applications as an anticancer drug and radioprotective agent have been explored. Further research is needed to fully understand its mechanism of action and optimize its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine can be achieved through various methods. One such method involves the reaction of 2,4-dimethylpyrimidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydrosulfide to yield 2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine has been studied for its potential applications in scientific research. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, it has been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage to DNA.
Eigenschaften
Produktname |
2-(Dimethylcarbamoylmethylthio)-4-methylpyrimidine |
|---|---|
Molekularformel |
C9H13N3OS |
Molekulargewicht |
211.29 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C9H13N3OS/c1-7-4-5-10-9(11-7)14-6-8(13)12(2)3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
JPICUKQGANKSSM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SCC(=O)N(C)C |
Kanonische SMILES |
CC1=NC(=NC=C1)SCC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)




![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)


![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)